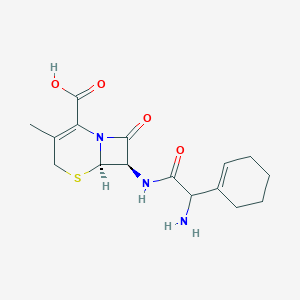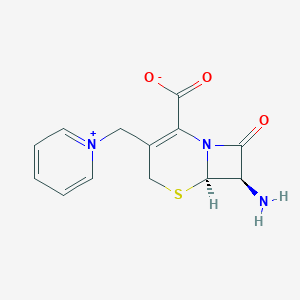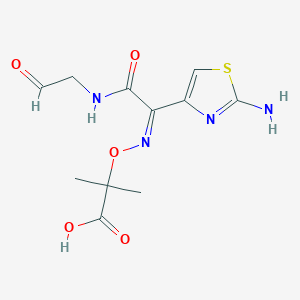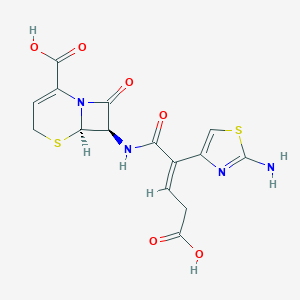
trans-Ceftibuten
Descripción general
Descripción
Ceftibuten is a third-generation cephalosporin antibiotic that is administered orally . It is available in two dosage forms: capsules and oral suspension . The active ingredient in Ceftibuten is ceftibuten dihydrate . It is used to treat certain infections caused by bacteria such as bronchitis, infections of the ears, throat, and tonsils .
Synthesis Analysis
Ceftibuten is rapidly absorbed after oral administration . About 10% of ceftibuten is converted to the trans-isomer . The exposure of cis- and trans- ceftibuten increases proportionally with increasing doses .
Molecular Structure Analysis
Ceftibuten can exist in various hydration states . The crystal structures of anhydrous and hydrated ceftibuten have been determined . Both occur as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring .
Chemical Reactions Analysis
Ceftibuten is isomerized to trans-ceftibuten in the human body . In a study, it was found that cis- and trans- ceftibuten accumulation factor was 1.14–1.19 and 1.28–1.32 respectively .
Physical And Chemical Properties Analysis
Ceftibuten is rapidly absorbed after oral administration . The plasma concentrations and pharmacokinetic parameters of ceftibuten after a single dose are displayed in the table below . When Ceftibuten Capsules were administered once daily for 7 days, the average C max was 17.9 µg/mL on day 7 .
Aplicaciones Científicas De Investigación
Pharmacokinetics in Different Populations : Ceftibuten and its metabolite trans-Ceftibuten have been studied in different populations including healthy adults and geriatric volunteers. It's observed that Ceftibuten is well absorbed and achieves steady-state by days 3 and 4 of administration. The geriatric population showed some accumulation, but no age-based dosage adjustment is warranted (Radwanski et al., 1994).
Protein Binding and Isomerization : Albumin in human serum accelerates the isomerization of Ceftibuten to trans-Ceftibuten. This binding to albumin appears to be a significant driver for isomerization, affecting the overall process in the human body following oral administration (Shimada et al., 1993).
Pharmacokinetics in Healthy Volunteers : Studies on healthy subjects indicate that Ceftibuten is rapidly absorbed, with a terminal half-life for its cis and trans isomers being around 2.17 and 3.19 hours, respectively. The pharmacokinetic parameters remain consistent over the duration of dosing (Bressolle et al., 1994).
Pharmacokinetics and Tissue Penetration : The penetration of Ceftibuten into inflammatory fluid suggests its effectiveness in treating urinary or systemic infections caused by susceptible pathogens. The trans isomer's peak level was found to be a fraction of the cis isomer's peak level (Wise et al., 1990).
Impact of Renal Insufficiency : The disposition of Ceftibuten and trans-Ceftibuten in subjects with varying degrees of renal insufficiency demonstrates that the clearance of Ceftibuten-cis is significantly lower in subjects with severe renal impairment (Kelloway et al., 1991).
Transport Characteristics in Rat Intestinal Membranes : Studies on rat intestinal brush-border membrane vesicles indicate a proton-coupled and stereoselective transport of Ceftibuten. The transport of trans-Ceftibuten, in contrast to the cis-isomer, is not affected by a H+ gradient, indicating a stereoselective uptake process (Yoshikawa et al., 1989).
Safety And Hazards
Ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . The safety profile of ceftibuten is similar to other cephalosporin antibiotics with nausea (4%), headache (3%), diarrhea (3%), dyspepsia (2%) and dizziness, abdominal pain, and vomiting (all 1%) being the most common adverse reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-VTSZRNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101600 | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ceftibuten | |
CAS RN |
97519-40-9, 97519-39-6 | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Ceftibuten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97519-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




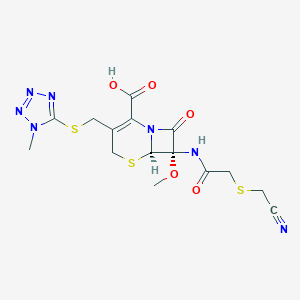
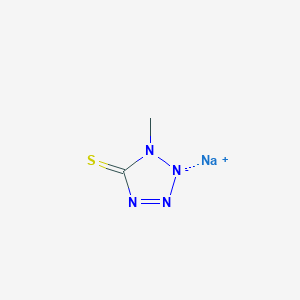
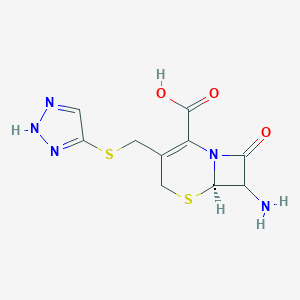
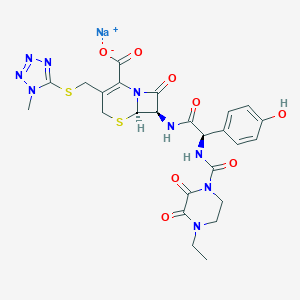
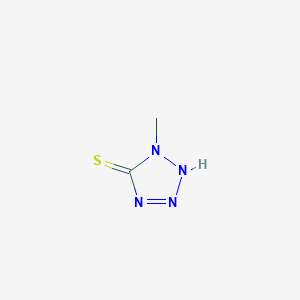
![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)
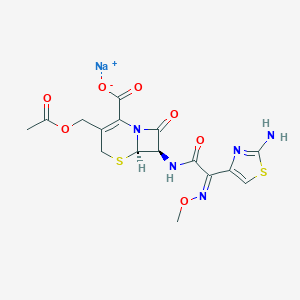
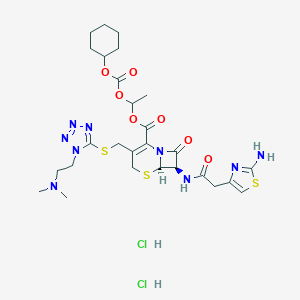
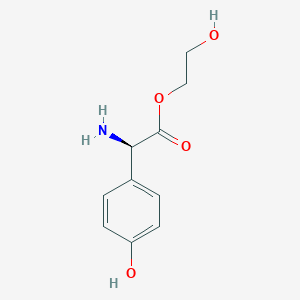
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
